(4-Chloroquinolin-8-yl)methanol
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Overview
Description
(4-Chloroquinolin-8-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a quinoline ring substituted with a chloro group at the 4-position and a hydroxymethyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloroquinolin-8-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate reagents. Another method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to be effective in producing various quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to produce this compound on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloroquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of quinolin-8-ylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents such as tetrahydrofuran (THF) and the use of catalysts like triethylamine and triphenylphosphane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields the corresponding aldehyde or carboxylic acid, while substitution of the chloro group with an amine results in the formation of an aminoquinoline derivative.
Scientific Research Applications
(4-Chloroquinolin-8-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloroquinolin-8-yl)methanol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound’s antimalarial activity is attributed to its ability to inhibit hemozoin polymerization, resulting in the accumulation of toxic free heme .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of (4-Chloroquinolin-8-yl)methanol, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
Amodiaquine: Another antimalarial drug with a structure similar to chloroquine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position and the hydroxymethyl group at the 8-position allows for unique interactions with molecular targets, enhancing its efficacy in various applications .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
(4-chloroquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2 |
InChI Key |
TZPXOCCNJKDHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Cl)CO |
Origin of Product |
United States |
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